alpha-D-galactosyl-(1->3)-D-galactose
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Overview
Description
3-O-α-D-Galactopyranosyl-D-galactopyranose is a disaccharide composed of two galactose molecules linked by a glycosidic bond. This compound is a member of the carbohydrate family and plays a significant role in various biological processes. It is commonly found in nature and is involved in the structure and function of many biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-α-D-Galactopyranosyl-D-galactopyranose typically involves the glycosylation of a galactose donor with a galactose acceptor. One common method is the use of trichloroacetimidoyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside as the donor and allyl 2,6-di-O-benzyl-α- or β-D-galactopyranoside as the acceptor . The reaction is carried out under anhydrous conditions with a suitable catalyst to promote the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 3-O-α-D-Galactopyranosyl-D-galactopyranose often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactose moiety from a donor substrate to an acceptor molecule, resulting in the formation of the desired disaccharide. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-O-α-D-Galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, which are sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alditols (sugar alcohols).
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-O-α-D-Galactopyranosyl-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: It serves as a substrate for glycosyltransferases and glycosidases, enzymes involved in carbohydrate metabolism.
Medicine: It is used in the development of glycomimetics, which are compounds that mimic the structure and function of carbohydrates.
Industry: It is used in the production of prebiotics, which promote the growth of beneficial gut bacteria
Mechanism of Action
The mechanism of action of 3-O-α-D-Galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is essential for the biosynthesis of complex carbohydrates and glycoconjugates. The compound also interacts with glycosidases, which hydrolyze glycosidic bonds, releasing free sugars .
Comparison with Similar Compounds
Similar Compounds
α-D-Galactosyl-(1→3)-D-galactose: A similar disaccharide with a different glycosidic linkage.
2-Acetamido-2-deoxy-3-O-α-D-galactopyranosyl-D-galactose: An amino sugar derivative with an acetamido group.
β-D-Galactopyranosyl-(1→4)-β-D-galactopyranose: Another disaccharide with a different glycosidic linkage.
Uniqueness
3-O-α-D-Galactopyranosyl-D-galactopyranose is unique due to its specific glycosidic linkage and its role in various biological processes. Its structure allows it to interact with specific enzymes and receptors, making it a valuable compound for studying carbohydrate metabolism and developing glycomimetics.
Properties
CAS No. |
7313-98-6 |
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Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10+,11?,12-/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-SDOYDPJRSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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